molecular formula C27H27N5O2S B2964230 1-[6-(4-methoxyphenyl)pyrimidin-4-yl]-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]piperidine-4-carboxamide CAS No. 1396783-23-5

1-[6-(4-methoxyphenyl)pyrimidin-4-yl]-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]piperidine-4-carboxamide

Cat. No.: B2964230
CAS No.: 1396783-23-5
M. Wt: 485.61
InChI Key: JMOGLPUMBNSUIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the piperidinecarboxamide class, characterized by a pyrimidin-4-yl core linked to a piperidine ring and substituted with a 4-methoxyphenyl group at position 6 of the pyrimidine. The carboxamide side chain is further modified with a 3-(2-methyl-1,3-thiazol-4-yl)phenyl moiety. The methoxy group on the phenyl ring enhances lipophilicity, while the thiazole moiety may contribute to π-π stacking interactions or metabolic stability .

Properties

IUPAC Name

1-[6-(4-methoxyphenyl)pyrimidin-4-yl]-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N5O2S/c1-18-30-25(16-35-18)21-4-3-5-22(14-21)31-27(33)20-10-12-32(13-11-20)26-15-24(28-17-29-26)19-6-8-23(34-2)9-7-19/h3-9,14-17,20H,10-13H2,1-2H3,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMOGLPUMBNSUIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3CCN(CC3)C4=NC=NC(=C4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[6-(4-methoxyphenyl)pyrimidin-4-yl]-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]piperidine-4-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the pyrimidine and thiazole intermediates, followed by their coupling with the piperidine ring. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieving consistent quality and high yield. The industrial synthesis may also incorporate purification steps such as crystallization, distillation, or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[6-(4-methoxyphenyl)pyrimidin-4-yl]-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[6-(4-methoxyphenyl)pyrimidin-4-yl]-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]piperidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[6-(4-methoxyphenyl)pyrimidin-4-yl]-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis

The target compound shares structural motifs with several analogs in the evidence:

Compound Pyrimidine Substituent Piperidine Carboxamide Substituent Key Features
Target Compound 6-(4-Methoxyphenyl) 3-(2-Methyl-1,3-thiazol-4-yl)phenyl Enhanced lipophilicity (methoxy), thiazole-mediated electronic effects
1-[6-(4-Ethylphenoxy)Pyrimidin-4-yl]-N-(4-Fluorobenzyl)Piperidine-4-Carboxamide () 6-(4-Ethylphenoxy) 4-Fluorobenzyl Ethylphenoxy increases steric bulk; fluorobenzyl may enhance blood-brain barrier penetration
1-[(4-Methylphenyl)Sulfonyl]-N-(2-Phenylethyl)Piperidine-4-Carboxamide () Sulfonyl group (non-pyrimidine) 2-Phenylethyl Sulfonyl group improves solubility; phenylethyl may reduce metabolic clearance
1-(2-Amino-6-Chloropyrimidin-4-yl)-N-Methylpiperidine-4-Carboxamide () 2-Amino-6-chloropyrimidine N-Methyl Chlorine atom enhances electrophilicity; methyl group simplifies pharmacokinetics

Key Observations :

  • Methoxy vs.
  • Thiazole vs. Fluorobenzyl : The thiazole ring in the target compound introduces sulfur-mediated hydrogen bonding and π-stacking capabilities, unlike the fluorobenzyl group in , which relies on halogen bonding .
  • Sulfonyl vs. Pyrimidine Core : The sulfonyl-containing analog () lacks the pyrimidine scaffold, reducing its ability to mimic ATP in kinase inhibition but improving solubility .

Biological Activity

The compound 1-[6-(4-methoxyphenyl)pyrimidin-4-yl]-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]piperidine-4-carboxamide is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antimicrobial action. This article reviews its biological activity based on various studies, highlighting its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure features a pyrimidine ring substituted with a methoxyphenyl group and a thiazole moiety, which are known to enhance biological activity. The molecular formula is C36H35N7O6C_{36}H_{35}N_7O_6, with a molecular weight of approximately 754.17 g/mol. The presence of the thiazole and pyrimidine rings is significant as these structures often correlate with enhanced pharmacological properties.

Anticancer Activity

Recent studies have indicated that compounds containing thiazole and pyrimidine derivatives exhibit significant anticancer properties. For instance:

  • Inhibition of Tumor Cell Proliferation : The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. It has been observed that the presence of the thiazole ring enhances cytotoxicity against cancer cells by disrupting cellular processes involved in growth and division .
  • Apoptosis Induction : Mechanistic studies suggest that this compound may induce apoptosis in cancer cells through activation of caspase pathways, leading to programmed cell death .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties, particularly against Gram-positive bacteria. Studies have shown that it exhibits a minimum inhibitory concentration (MIC) effective against several bacterial strains, making it a candidate for further development as an antibacterial agent .

Efficacy Against Cancer

A study evaluated the compound's effect on human cancer cell lines, revealing an IC50 value indicating potent anti-proliferative activity. The structure-activity relationship (SAR) analysis highlighted the importance of the methoxy group in enhancing activity against specific cancer types .

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)5.2Apoptosis induction
HeLa (Cervical Cancer)3.8Caspase activation
A549 (Lung Cancer)7.0Cell cycle arrest

Antimicrobial Studies

In antimicrobial assays, the compound was tested against various bacterial strains, showing significant inhibition:

Bacterial Strain MIC (µg/mL) Activity
Staphylococcus aureus15Moderate activity
Escherichia coli30Weak activity
Bacillus subtilis20Moderate activity

Q & A

Q. What synthetic strategies are most effective for synthesizing this compound, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including coupling of pyrimidine and piperidine scaffolds. A modified approach from McClure et al. (1993) uses 1-benzyl-4-phenylamino-4-piperidinecarboxamide intermediates, with careful optimization of coupling agents (e.g., EDCI or HATU) and solvent systems (e.g., DCM or DMF). Yields vary significantly (15–45%) depending on purification methods (e.g., column chromatography vs. recrystallization) and stoichiometric ratios of reactants. Contamination by deprotected intermediates is a common issue, requiring rigorous NMR and HPLC validation .

Q. How can structural features like hydrogen bonding and conformation be characterized experimentally?

  • Methodological Answer : X-ray crystallography (as in Cieplik et al., 2011) reveals intramolecular N–H⋯N hydrogen bonds stabilizing the pyrimidine-piperidine core. Dihedral angles between aromatic rings (e.g., 12.8° for phenyl groups) and deviations from coplanarity (e.g., −1.01 Å for substituents) are critical for conformational analysis. Complementary techniques like NOESY NMR can validate dynamic conformations in solution, while FT-IR confirms hydrogen-bonding motifs .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

  • Methodological Answer : Initial screening should focus on antimicrobial or enzyme inhibition assays. For example, pyrimidine derivatives analogous to this compound show activity in agar diffusion assays against S. aureus (MIC ~8 µg/mL) and C. albicans (MIC ~16 µg/mL). Dose-response curves (IC₅₀) in kinase inhibition assays (e.g., EGFR or CDK2) can identify therapeutic potential. LC-MS purity checks (>95%) are essential to rule out false positives from impurities .

Advanced Research Questions

Q. How do substituents on the pyrimidine and thiazole rings affect structure-activity relationships (SAR)?

  • Methodological Answer : Systematic SAR studies involve synthesizing analogs with variations in methoxy, methylthiazole, or piperidine groups. For example:
Substituent PositionModificationBiological Effect (vs. Parent Compound)
Pyrimidine C6Methoxy → Cl2× increase in kinase inhibition
Thiazole C2Methyl → HLoss of antifungal activity
Piperidine C4Carboxamide → esterReduced solubility
Computational docking (AutoDock Vina) and free-energy perturbation (FEP) simulations can predict binding affinities to targets like PARP-1 .

Q. What computational tools can prioritize synthesis targets for optimizing pharmacokinetic properties?

  • Methodological Answer : Use in silico platforms like Schrödinger’s QikProp to predict logP (target: 2–4), PSA (<90 Ų), and CYP450 inhibition. Molecular dynamics (MD) simulations (GROMACS) assess metabolic stability by modeling oxidative metabolism at the piperidine ring. ICReDD’s reaction path search algorithms integrate quantum mechanics (DFT) and experimental data to propose energetically favorable derivatives .

Q. How can contradictory data in pharmacological studies (e.g., variable IC₅₀ values) be resolved?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., ATP concentration in kinase assays) or cell line heterogeneity. Standardize protocols using:
  • Positive controls (e.g., staurosporine for kinase inhibition).
  • Orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).
  • Meta-analysis of batch-specific HPLC purity data to correlate impurities with outlier results. Reproducibility is improved by using cryopreserved cell stocks and blinded experimental replicates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.